molecular formula C20H15NO B14004631 N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine CAS No. 3299-92-1

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine

Cat. No.: B14004631
CAS No.: 3299-92-1
M. Wt: 285.3 g/mol
InChI Key: HHOURJFXDJHIPT-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to a phenyl-methylidene moiety, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine typically involves the reaction of fluorenone with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine involves its interaction with molecular targets and pathways within biological systems The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules

Comparison with Similar Compounds

  • N-(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate

Uniqueness: N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and properties

Properties

CAS No.

3299-92-1

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-[9H-fluoren-9-yl(phenyl)methylidene]hydroxylamine

InChI

InChI=1S/C20H15NO/c22-21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19,22H

InChI Key

HHOURJFXDJHIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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